![molecular formula C18H14N2O2 B2775948 2-(2,4-dimethylphenyl)chromeno[2,3-c]pyrazol-3(2H)-one CAS No. 1115279-83-8](/img/structure/B2775948.png)
2-(2,4-dimethylphenyl)chromeno[2,3-c]pyrazol-3(2H)-one
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Overview
Description
Scientific Research Applications
- Tinuvin® P is a well-known photoprotector used in sunscreens and other UV-absorbing products. Researchers have explored related compounds, including 2-(2,4-dimethylphenyl)-2H-benzotriazole (1) , which shares structural similarities with Tinuvin® P . These compounds absorb UV radiation and protect skin and materials from photochemical damage.
- Researchers have investigated derivatives of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines , which can be prepared from a precursor related to our compound . These derivatives exhibit antiproliferative effects, making them potential candidates for cancer therapy.
- A derivative of 2,4-dihydro-3H-pyrazol-3-one has shown protective effects against posterior capsular opacification (PCO), a common complication after cataract surgery. By regulating TGF-β2/SMADs and non-SMAD signaling, this compound may prevent PCO .
Photoprotective Agents
Antiproliferative Activity
Anti-Cataract Agents
These applications highlight the versatility and significance of 2-(2,4-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one in various scientific domains. Researchers continue to explore its properties and potential uses, making it an intriguing subject for further investigation. 🌟🔬 .
Mechanism of Action
Target of Action
Similar compounds have been found to target the thrombopoietin (tpo) receptor . The Tpo receptor plays a crucial role in the production of platelets from megakaryocytes, and its activation is used in the treatment of thrombocytopenia .
Mode of Action
These interactions can lead to changes in the conformation and function of the target proteins .
Biochemical Pathways
Given its potential interaction with the tpo receptor, it might influence the jak-stat signaling pathway, which is the primary pathway activated by the tpo receptor .
Pharmacokinetics
Similar compounds are known to have good bioavailability and are metabolized primarily in the liver .
Result of Action
If it acts similarly to related compounds, it might lead to an increase in platelet production, which could be beneficial in conditions like thrombocytopenia .
properties
IUPAC Name |
2-(2,4-dimethylphenyl)chromeno[2,3-c]pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c1-11-7-8-15(12(2)9-11)20-18(21)14-10-13-5-3-4-6-16(13)22-17(14)19-20/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTVXWCOXUTKOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=CC4=CC=CC=C4OC3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one |
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